molecular formula C27H26N2O2 B14971651 [1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl](4-methylphenyl)methanone

[1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl](4-methylphenyl)methanone

Cat. No.: B14971651
M. Wt: 410.5 g/mol
InChI Key: ZIGOKBWYVWXWRP-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone: is a complex organic compound that belongs to the class of beta-carbolines. Beta-carbolines are known for their diverse biological activities and are often found in natural products and synthetic compounds. This particular compound features a unique structure that combines an ethoxyphenyl group, a tetrahydro-beta-carboline core, and a methylphenyl methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydro-beta-carboline core, which can be achieved through the Pictet-Spengler reaction. This involves the condensation of tryptamine with an aldehyde or ketone under acidic conditions.

Next, the ethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where ethoxybenzene is reacted with an appropriate electrophile in the presence of a Lewis acid catalyst. Finally, the methylphenyl methanone moiety can be attached via a nucleophilic substitution reaction, using a suitable leaving group and base.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-beta-carboline core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the ketone group in the methylphenyl methanone moiety, potentially converting it to an alcohol.

    Substitution: The ethoxyphenyl and methylphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often utilize reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology: In biological research, beta-carbolines are known for their potential as neuroprotective agents. This compound could be investigated for its effects on neurological pathways and its ability to interact with neurotransmitter receptors.

Medicine: Medically, beta-carbolines have shown promise in the treatment of various conditions, including cancer, depression, and neurodegenerative diseases. This compound could be explored for its therapeutic potential in these areas.

Industry: Industrially, the compound’s unique properties could be harnessed in the development of new pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone is likely to involve interactions with specific molecular targets and pathways. Beta-carbolines are known to bind to various receptors in the brain, including serotonin and dopamine receptors. This binding can modulate neurotransmitter release and uptake, leading to potential therapeutic effects.

Additionally, the compound may interact with enzymes involved in oxidative stress and inflammation, providing neuroprotective and anti-inflammatory benefits. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

    Harmine: Another beta-carboline with neuroprotective and anticancer properties.

    Harmaline: Known for its psychoactive effects and potential therapeutic applications.

    Tetrahydroharmine: A reduced form of harmine with similar biological activities.

Uniqueness: What sets 1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. The presence of the ethoxyphenyl and methylphenyl methanone moieties could enhance its ability to cross biological membranes and interact with specific molecular targets.

Properties

Molecular Formula

C27H26N2O2

Molecular Weight

410.5 g/mol

IUPAC Name

[1-(4-ethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C27H26N2O2/c1-3-31-21-14-12-19(13-15-21)26-25-23(22-6-4-5-7-24(22)28-25)16-17-29(26)27(30)20-10-8-18(2)9-11-20/h4-15,26,28H,3,16-17H2,1-2H3

InChI Key

ZIGOKBWYVWXWRP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CCN2C(=O)C4=CC=C(C=C4)C)C5=CC=CC=C5N3

Origin of Product

United States

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